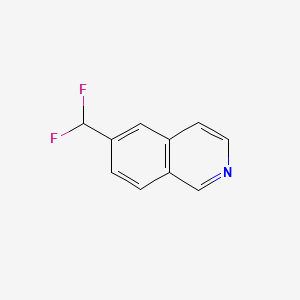
6-(Difluoromethyl)isoquinoline
Übersicht
Beschreibung
6-(Difluoromethyl)isoquinoline is a fluorinated isoquinoline . Isoquinolines are a class of organic compounds that are structurally similar to quinoline . They are composed of a benzene ring fused to a pyridine ring . Fluorinated isoquinolines, like 6-(Difluoromethyl)isoquinoline, have unique characteristics such as biological activities and light-emitting properties .
Synthesis Analysis
The synthesis of fluorinated isoquinolines has been greatly developed over the last decade . The methodologies can be classified into three major groups: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular formula of 6-(Difluoromethyl)isoquinoline is C10H7F2N . It has an average mass of 179.166 Da and a monoisotopic mass of 179.054657 Da .Chemical Reactions Analysis
The recent advances in difluoromethylation processes have benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Wissenschaftliche Forschungsanwendungen
Antitumor Activity : Gao et al. (2015) synthesized a compound (Compound 6) using isoquinoline-3-carboxylic acids that showed promising antitumor activity with low systemic toxicity, suggesting potential in anti-tumor drug design (Gao et al., 2015).
Antimicrobial and Antitumor Properties : Dembitsky et al. (2015) reviewed isoquinoline alkaloids, noting their confirmed antimicrobial and antitumor activities, highlighting their importance in drug discovery (Dembitsky et al., 2015).
Broad Pharmaceutical Applications : Chang et al. (2010) reported a novel synthesis of 6,10b-diarylhexahydrobenzo[f]isoquinoline, suggesting its potential for broad pharmaceutical applications (Chang et al., 2010).
Human Carboxylesterase Inhibitory Activities : Wang et al. (2020) isolated isoquinoline alkaloid enantiomers from Corydalis yanhusuo, which exhibited selective inhibitory activities against human carboxylesterase (Wang et al., 2020).
Nucleic Acid Binding for Drug Design : Bhadra and Kumar (2011) discussed isoquinoline alkaloids' binding to nucleic acids, offering insights for new drug design, particularly for anticancer properties (Bhadra & Kumar, 2011).
Synthesis for Fluoride Recognition : Tang et al. (2019) developed a method for the preparation of isoquinolines, applying it to design a novel chemosensor for fluoride determination (Tang et al., 2019).
Cytotoxicity against Human Tumor Cells : Choi et al. (2007) isolated isoquinoline alkaloids showing cytotoxicity against various human tumor cells, implying potential in cancer treatment (Choi et al., 2007).
Antimalarial Activity : Theeramunkong et al. (2020) synthesized novel isoquinolines demonstrating antimalarial activity, contributing to drug design against malaria (Theeramunkong et al., 2020).
Bioactive Alkaloids with Various Bioactivities : Shang et al. (2020) surveyed bioactive isoquinoline alkaloids, revealing their broad range of bioactivities, including neuroprotective and anti-inflammatory properties (Shang et al., 2020).
Caspase-3 Inhibition for Apoptosis-Related Diseases : Chen et al. (2006) identified isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors, providing a new direction for treatments involving abnormal apoptosis (Chen et al., 2006).
Zukünftige Richtungen
The field of research involving fluorinated isoquinolines, such as 6-(Difluoromethyl)isoquinoline, has benefited from the invention of multiple difluoromethylation reagents . Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .
Eigenschaften
IUPAC Name |
6-(difluoromethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-10(12)8-1-2-9-6-13-4-3-7(9)5-8/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHUTDGSHKOAGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306172 | |
| Record name | 6-(Difluoromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)isoquinoline | |
CAS RN |
1204298-75-8 | |
| Record name | 6-(Difluoromethyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Difluoromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



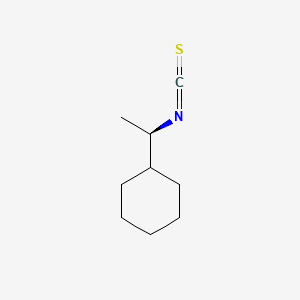
![tert-Butyl 3-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598665.png)

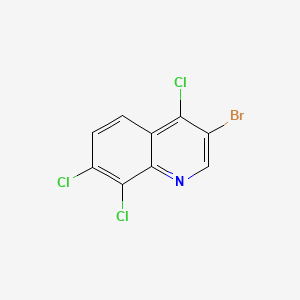
![3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B598671.png)
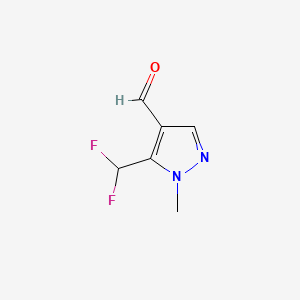
![2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide](/img/structure/B598673.png)
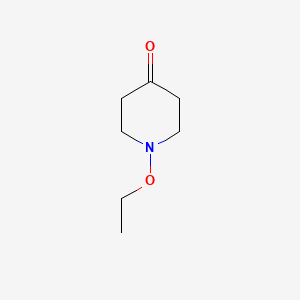
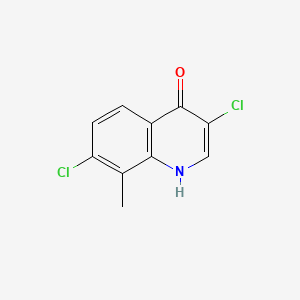
![N-Phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B598682.png)
![N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide](/img/structure/B598683.png)
![2-[2-(Cyclopropylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598685.png)
![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine](/img/structure/B598686.png)